molecular formula C12H15NO2 B13976775 N-benzyl-N-(2-oxopropyl)acetamide CAS No. 61357-16-2

N-benzyl-N-(2-oxopropyl)acetamide

Cat. No.: B13976775
CAS No.: 61357-16-2
M. Wt: 205.25 g/mol
InChI Key: WHOMALFADXYJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(2-oxopropyl)acetamide: is an organic compound with the molecular formula C12H15NO2. It is a derivative of acetamide, where the nitrogen atom is substituted with a benzyl group and a 2-oxopropyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-N-(2-oxopropyl)acetamide can be synthesized through a multi-step reaction process. One common method involves the reaction of benzylamine with acetyl chloride to form N-benzylacetamide. This intermediate is then reacted with 2-bromoacetone under basic conditions to yield this compound. The reaction conditions typically involve the use of solvents like dichloromethane and bases such as sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-(2-oxopropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzyl carboxylic acid or benzyl ketone.

    Reduction: Formation of N-benzyl-N-(2-hydroxypropyl)acetamide.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: N-benzyl-N-(2-oxopropyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It may act as an inhibitor or modulator of specific biological pathways.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its potential as an analgesic or anti-inflammatory agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable for the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-oxopropyl)acetamide involves its interaction with specific molecular targets. The benzyl group may facilitate binding to hydrophobic pockets in enzymes or receptors, while the 2-oxopropyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    N-benzylacetamide: Lacks the 2-oxopropyl group, making it less reactive in certain chemical reactions.

    N-(2-oxopropyl)acetamide: Lacks the benzyl group, affecting its binding affinity to certain molecular targets.

    N-benzyl-N-methylacetamide: Substitution of the 2-oxopropyl group with a methyl group alters its chemical properties and reactivity.

Uniqueness: N-benzyl-N-(2-oxopropyl)acetamide is unique due to the presence of both the benzyl and 2-oxopropyl groups. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical and biological applications.

Properties

CAS No.

61357-16-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-benzyl-N-(2-oxopropyl)acetamide

InChI

InChI=1S/C12H15NO2/c1-10(14)8-13(11(2)15)9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3

InChI Key

WHOMALFADXYJII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN(CC1=CC=CC=C1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.